molecular formula C14H24N2O3 B1379283 tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1061731-86-9

tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1379283
CAS No.: 1061731-86-9
M. Wt: 268.35 g/mol
InChI Key: NICATZPYVMNDQX-UHFFFAOYSA-N
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Description

tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate: is a heterocyclic compound with the molecular formula C14H24N2O3 and a molecular weight of 268.36 g/mol This compound is characterized by a spirocyclic structure, which includes a diazaspiro undecane core with an oxo group and a tert-butyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-oxo-3,9-diazaspiro[5One common method involves the reaction of a suitable diazaspiro compound with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form more complex derivatives.

    Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity.

Biology: In biological research, this compound can be used to design and synthesize potential bioactive molecules. Its structural features allow for the exploration of interactions with various biological targets.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can be screened for activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and structural features make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and lead to specific effects. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Comparison: While these compounds share a similar spirocyclic core, they differ in their functional groups and overall reactivity. tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to the presence of the oxo group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where the oxo functionality is crucial.

Biological Activity

tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS Number: 1061731-86-9) is a heterocyclic compound characterized by its unique spirocyclic structure and functional groups, which confer significant biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the modulation of various biological pathways.

Molecular Structure and Composition:

  • Molecular Formula: C14H24N2O3
  • Molecular Weight: 268.36 g/mol
  • IUPAC Name: this compound

Physical Properties:

  • Purity: Typically around 95% to 97%
  • Solubility: Highly soluble in organic solvents; water solubility is moderate (approximately 2.73 mg/ml) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The oxo group and the spirocyclic structure allow for unique binding interactions that can modulate biological pathways.

  • GABA Receptor Interaction:
    • Research indicates that derivatives of diazaspiro compounds exhibit activity as antagonists at gamma-aminobutyric acid type A receptors (GABAARs). These interactions may influence immune responses and have implications in treating conditions like asthma and inflammation .
  • Enzyme Modulation:
    • The compound may also interact with various enzymes, potentially inhibiting or activating them, which could lead to therapeutic effects in diseases such as cancer .

In Vitro Studies

Several studies have explored the pharmacological potential of related diazaspiro compounds:

StudyCompoundActivityReference
Bavo et al. (2021)3,9-Diazaspiro[5.5]undecane derivativesGABAAR antagonism
Research on analogsVarious diazaspiro compoundsImmunomodulatory effects

Case Studies

  • GABAAR Antagonism:
    • Compounds based on the diazaspiro framework have shown competitive antagonism at GABAARs, which play a crucial role in neurotransmission and immune modulation. This activity suggests potential applications in neuropharmacology and immunotherapy .
  • Therapeutic Applications:
    • The structural properties of this compound make it a candidate for further development as a therapeutic agent targeting neurological disorders and inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

CompoundStructural FeaturesBiological Activity
tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateLacks oxo groupLower reactivity
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateDifferent oxo positionVarying receptor affinities

The presence of the oxo group in this compound enhances its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl 10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICATZPYVMNDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC(=O)C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
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tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
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tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
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tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
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tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

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